molecular formula C11H8N2O B13120415 7-Amino-4-ethynylquinolin-2(1H)-one

7-Amino-4-ethynylquinolin-2(1H)-one

Cat. No.: B13120415
M. Wt: 184.19 g/mol
InChI Key: DZXOARZEHSHZNO-UHFFFAOYSA-N
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Description

7-Amino-4-ethynylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-ethynylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-aminobenzonitrile, a series of reactions including alkylation, cyclization, and functional group transformations can lead to the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-ethynylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The ethynyl group can be reduced to form alkenyl or alkyl derivatives.

    Substitution: The amino and ethynyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) under basic or acidic conditions are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroquinoline derivatives, while reduction of the ethynyl group may produce alkenylquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Amino-4-ethynylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the amino group may enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    7-Aminoquinoline: Lacks the ethynyl group, which may result in different chemical and biological properties.

    4-Ethynylquinoline:

    Quinoline: The parent compound without any substituents, serving as a baseline for comparison.

Uniqueness

7-Amino-4-ethynylquinolin-2(1H)-one is unique due to the presence of both amino and ethynyl groups, which can influence its chemical reactivity and biological activity. This dual functionality may offer advantages in drug design and other applications.

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

7-amino-4-ethynyl-1H-quinolin-2-one

InChI

InChI=1S/C11H8N2O/c1-2-7-5-11(14)13-10-6-8(12)3-4-9(7)10/h1,3-6H,12H2,(H,13,14)

InChI Key

DZXOARZEHSHZNO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=O)NC2=C1C=CC(=C2)N

Origin of Product

United States

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